molecular formula C11H12N2O2 B2971636 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one CAS No. 64826-44-4

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one

Cat. No.: B2971636
CAS No.: 64826-44-4
M. Wt: 204.229
InChI Key: WRGKJJMOWIEJHK-UHFFFAOYSA-N
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Description

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one is a chemical compound belonging to the class of benzoimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one typically involves the reaction of 1,3-dimethyl-1H-benzimidazole with acetic anhydride. The reaction is usually carried out under reflux conditions with a suitable catalyst, such as pyridine, to facilitate the acetylation process.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve continuous flow reactors or batch reactors to ensure consistent product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or other strong bases.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted benzoimidazoles.

Scientific Research Applications

5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one has several scientific research applications across different fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound may be explored for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of advanced materials, such as organic semiconductors and electronic devices.

Mechanism of Action

The mechanism by which 5-Acetyl-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-benzimidazole

  • 5-Acetyl-1H-benzimidazole

  • 4-(1,3-Dimethyl-2,3-dihydro-1H-benzoimidazol-2-yl)-N,N-diphenylaniline

Properties

IUPAC Name

5-acetyl-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-7(14)8-4-5-9-10(6-8)13(3)11(15)12(9)2/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGKJJMOWIEJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Acetyl-1H-benzo[d]imidazol-2(3H)-one (1 g, 5.67 mmol), methyl iodide (3.22 g, 22.71 mmol), and cesium carbonate (4.62 g, 14.19 mmol) were dissolved in DMF (2 mL). The reaction mixture was irradiated by microwave for 30 minutes at 100° C. The solvent was removed and extracted with dichloromethane. Purification by silica chromatography (ISCO) produced 5-acetyl-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one (0.95 g, 82%). 1H NMR (400 MHz, CDCl3): δ 7.79 (d, 1H), 7.61 (s, 1H), 7.00 (d, 1H), 3.50 (s, 6H), 2.62 (s, 3H); MS (ESI) m/z: Calculated for C11H12N2O2: 204.1. found: 205.2 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.22 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
4.62 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

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